5-Aminolevulinic-13C5-15N Acid Hydrochloride
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Overview
Description
5-Aminolevulinic-13C5-15N Acid Hydrochloride: is a stable isotope-labeled compound used extensively in scientific research. It is a derivative of 5-Aminolevulinic acid, which plays a crucial role in the biosynthesis of heme, an essential component of hemoglobin. The isotopic labeling with carbon-13 and nitrogen-15 makes it particularly useful for various analytical and research applications, including nuclear magnetic resonance (NMR) studies and metabolic research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminolevulinic-13C5-15N Acid Hydrochloride involves the incorporation of isotopically labeled carbon and nitrogen atoms into the 5-Aminolevulinic acid molecule. The process typically starts with the synthesis of isotopically labeled precursors, which are then subjected to a series of chemical reactions to form the final product. The reaction conditions often include controlled temperatures and pH levels to ensure the stability and purity of the compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the isotopically labeled materials and ensure consistent quality. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the purity and isotopic enrichment of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Aminolevulinic-13C5-15N Acid Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and interactions in different environments .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are used under controlled conditions to study the oxidation of this compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed to investigate the reduction reactions.
Substitution: Various nucleophiles and electrophiles are used to study substitution reactions, often under acidic or basic conditions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, 5-Aminolevulinic-13C5-15N Acid Hydrochloride is used as a tracer in NMR studies to investigate molecular structures and reaction mechanisms. Its isotopic labeling allows for precise tracking of the compound’s behavior in various chemical processes .
Biology: In biological research, this compound is used to study metabolic pathways, particularly those involving heme biosynthesis. It helps in understanding the role of 5-Aminolevulinic acid in cellular processes and its interactions with other biomolecules .
Medicine: In medicine, this compound is used in photodynamic therapy (PDT) for treating certain types of cancer and skin conditions. The compound is converted into protoporphyrin IX, which, upon activation by light, produces reactive oxygen species that can kill cancer cells .
Industry: In industrial applications, this compound is used in the production of stable isotope-labeled compounds for various research and diagnostic purposes. It is also employed in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 5-Aminolevulinic-13C5-15N Acid Hydrochloride involves its conversion into protoporphyrin IX, a precursor of heme. This conversion is catalyzed by the enzyme aminolevulinic acid dehydratase. Protoporphyrin IX then undergoes further enzymatic reactions to form heme, which is essential for oxygen transport and various cellular functions .
Molecular Targets and Pathways: The primary molecular target of this compound is the heme biosynthesis pathway. The compound interacts with enzymes involved in this pathway, such as aminolevulinic acid dehydratase and ferrochelatase, to facilitate the production of heme .
Comparison with Similar Compounds
5-Aminolevulinic Acid Hydrochloride: The non-labeled version of the compound, used in similar applications but without the benefits of isotopic labeling
5-Aminolevulinic-13C2,15N Acid Hydrochloride: Another isotopically labeled variant with different labeling patterns, used for specific research purposes.
5-Aminolevulinic-13C Acid Hydrochloride: Labeled with carbon-13 only, used in studies where nitrogen-15 labeling is not required.
Uniqueness: The uniqueness of 5-Aminolevulinic-13C5-15N Acid Hydrochloride lies in its dual isotopic labeling with both carbon-13 and nitrogen-15. This dual labeling provides enhanced sensitivity and specificity in analytical techniques such as NMR and mass spectrometry, making it a valuable tool for detailed molecular studies .
Properties
Molecular Formula |
C5H10ClNO3 |
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Molecular Weight |
173.55 g/mol |
IUPAC Name |
5-(15N)azanyl-4-oxo(1,2,3,4,5-13C5)pentanoic acid;hydrochloride |
InChI |
InChI=1S/C5H9NO3.ClH/c6-3-4(7)1-2-5(8)9;/h1-3,6H2,(H,8,9);1H/i1+1,2+1,3+1,4+1,5+1,6+1; |
InChI Key |
ZLHFONARZHCSET-BVNCJLROSA-N |
Isomeric SMILES |
[13CH2]([13CH2][13C](=O)O)[13C](=O)[13CH2][15NH2].Cl |
Canonical SMILES |
C(CC(=O)O)C(=O)CN.Cl |
Origin of Product |
United States |
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